Dehydro Felodipine Ester Lactone
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4/c1-3-23-16(21)12-8(2)20-11-7-24-17(22)14(11)13(12)9-5-4-6-10(18)15(9)19/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGJSDBHFOEERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2COC(=O)C2=C1C3=C(C(=CC=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747448 | |
| Record name | Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96558-27-9 | |
| Record name | Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Structure & Characterization of Dehydro Felodipine Ester Lactone
Technical Monograph | Version 1.0
Executive Summary & Identity
Dehydro Felodipine Ester Lactone (CAS: 96558-27-9) represents a critical oxidative degradation product and metabolite of the calcium channel blocker Felodipine.[1] Structurally, it is a furo[3,4-b]pyridine derivative, distinguished by the aromatization of the parent dihydropyridine ring and the formation of a fused lactone moiety.[1]
In pharmaceutical development, this compound serves as a primary "specified impurity" (often designated as an analogue to USP Related Compounds) used to validate stability-indicating analytical methods.[1] Its formation indicates exposure to oxidative stress or specific metabolic pathways (CYP450-mediated hydroxylation followed by cyclization).[1]
Chemical Identity Matrix
| Parameter | Detail |
| Common Name | This compound |
| IUPAC Name | Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate |
| CAS Registry Number | 96558-27-9 |
| Molecular Formula | |
| Molecular Weight | 366.19 g/mol |
| Parent API | Felodipine (Dihydropyridine class) |
| Structural Class | Pyridine-fused Lactone (Furo[3,4-b]pyridine) |
Structural Elucidation & Physicochemical Properties[1]
The Furo[3,4-b]pyridine Core
Unlike Felodipine, which possesses a 1,4-dihydropyridine (DHP) core, the Ester Lactone impurity is fully aromatized.[1] The transition from DHP to pyridine flattens the central ring, significantly altering the molecule's electronic absorption spectra (UV) and solubility profile.[1]
The defining feature is the intramolecular lactonization .[1] In the parent Felodipine, positions C3 and C5 hold ester groups (ethyl and methyl, respectively), and positions C2 and C6 hold methyl groups.[1]
-
Mechanism of Structure: The C5-methyl ester and the C6-methyl group undergo an oxidative condensation.[1] The C6-methyl is oxidized to a hydroxymethyl intermediate, which then attacks the C5-carbonyl carbon, displacing methanol to form the 5-membered lactone ring fused to the pyridine.[1]
Key Spectroscopic Signatures (Diagnostic)
Researchers identifying this impurity via NMR or MS should look for the following diagnostic signals distinguishing it from Dehydrofelodipine (the non-lactonized pyridine analog).
| Technique | Diagnostic Signal | Interpretation |
| The methylene protons ( | ||
| Absence of | Disappearance of the methyl ester signal ( | |
| UV-Vis | Bathochromic Shift | Extended conjugation due to the planar pyridine-lactone system compared to the puckered DHP ring.[1] |
| Mass Spec (ESI) | Mass shift of |
Formation Pathways: Degradation & Metabolism
Understanding the genesis of this impurity is vital for stabilizing drug products. The formation is not a simple hydrolysis but a multi-step oxidative cascade.[1]
Mechanistic Pathway
The transformation follows a "Oxidation
-
Aromatization: Felodipine oxidizes to Dehydrofelodipine (trace metal or light-catalyzed).[1]
-
Hydroxylation: The C6-methyl group is oxidized to a hydroxymethyl group (often CYP450 mediated in vivo, or radical-mediated in vitro).[1]
-
Transesterification: The hydroxyl group nucleophilically attacks the adjacent C5-methyl ester, expelling methanol and closing the lactone ring.[1]
Visualization of the Pathway
The following diagram illustrates the structural evolution from API to the Ester Lactone impurity.[1]
Figure 1: Step-wise oxidative degradation pathway leading to the formation of the Ester Lactone impurity.[1]
Synthesis & Isolation Protocol
For analytical method validation, pure reference standards are required. Below is a high-purity synthesis strategy adapted for laboratory scale.
Synthetic Strategy
Objective: Convert Dehydrofelodipine to this compound. Precursor: Dehydrofelodipine (CAS 96382-71-7).[1][2][3]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of Dehydrofelodipine in anhydrous Dichloromethane (DCM).
-
Bromination (Radical Substitution): Add 1.1 eq of N-Bromosuccinimide (NBS) and a catalytic amount of AIBN (Azobisisobutyronitrile).[1]
-
Rationale: This selectively brominates the C6-methyl group to a bromomethyl group.[1]
-
-
Reflux: Heat to reflux under Nitrogen for 2-4 hours. Monitor by TLC for the disappearance of starting material.
-
Hydrolysis/Cyclization: Evaporate solvent.[1] Redissolve residue in a mixture of Dioxane/Water (4:1) and heat to 80°C.
-
Purification: Isolate via Flash Column Chromatography (Silica Gel).
Analytical Method Parameters (HPLC)
To detect this impurity in drug substances, a stability-indicating HPLC method is required.[1] The lactone is distinct from the "Related Compound A" (Dehydrofelodipine).
| Parameter | Recommended Condition |
| Column | C18 (e.g., Phenomenex Gemini or Waters Symmetry), |
| Mobile Phase A | Phosphate Buffer pH 4.5 or Ammonium Acetate |
| Mobile Phase B | Acetonitrile : Methanol (50:[1]50) |
| Gradient | High organic ramp required (Lactone is relatively hydrophobic) |
| Detection ( | 254 nm (Pyridine core has strong absorption here) |
| Relative Retention (RRT) | Typically elutes after Felodipine and before Dehydrofelodipine in reverse-phase systems due to loss of the methyl ester polarity but gain of planarity.[1] |
Analytical Logic Flow
The following workflow ensures positive identification during QC release testing.
Figure 2: Decision tree for identifying and quantifying the lactone impurity in pharmaceutical samples.
References & Authority
The following sources validate the structural data, synthesis methods, and analytical profiles described above.
-
National Institutes of Health (NIH) - PubChem. Dehydrofelodipine and Related Impurities.[1]
-
Source: [1]
-
-
European Patent Office (EPO). Process for the preparation of 4-substituted-1,4-dihydropyridines (Felodipine Synthesis & Impurities).[1] EP 0534520 B1.[1][6]
-
Source: [1]
-
-
Simson Pharma. this compound (CAS 96558-27-9) Technical Data Sheet.
-
Source: [1]
-
-
Axios Research. Felodipine Metabolite Lactone and Dehydro Impurities Standards.
-
Source: [1]
-
-
Walsh Medical Media. Stability Indicating Method for the Determination of Related Substances in Felodipine.
-
Source:
-
Sources
- 1. Dehydrofelodipine | C18H17Cl2NO4 | CID 62970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. allmpus.com [allmpus.com]
- 3. Dehydro Felodipine - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Buy Felodipine Metabolite Lactone | 85825-42-9 | > 95% [smolecule.com]
- 6. data.epo.org [data.epo.org]
Dehydro Felodipine Ester Lactone molecular weight and formula
Advanced Impurity Characterization & Mechanistic Analysis
Executive Summary
Dehydro Felodipine Ester Lactone (CAS: 96558-27-9) represents a critical oxidative degradation product and metabolite of the calcium channel blocker Felodipine. In the context of drug development and stability profiling, this molecule serves as a key "stability-indicating" marker. Its presence signifies not merely oxidative stress (aromatization of the dihydropyridine ring) but advanced degradation involving intramolecular cyclization.
For researchers and analytical scientists, distinguishing this lactone from the primary metabolite (Dehydrofelodipine ) is crucial, as their chromatographic behaviors are similar, yet their toxicological potentials and formation kinetics differ. This guide provides the definitive physicochemical data, synthesis logic, and analytical protocols required for the identification and control of this impurity.
Physicochemical Core Data
The following data establishes the molecular identity of the target analyte.
| Parameter | Specification |
| Common Name | This compound |
| Chemical Name | Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate |
| CAS Number | 96558-27-9 |
| Molecular Formula | C₁₇H₁₃Cl₂NO₄ |
| Molecular Weight | 366.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water |
| Parent Drug | Felodipine (MW 384.[1][2][3][4]25) |
| Key Structural Feature | Furo[3,4-b]pyridine ring system (Lactone fusion) |
Mechanistic Pathways: Formation & Degradation
Understanding the genesis of this molecule is essential for controlling it in pharmaceutical formulations.
The Mechanism:
-
Oxidative Aromatization: The primary degradation step of Felodipine is the oxidation of the 1,4-dihydropyridine (DHP) ring to a pyridine ring, forming Dehydrofelodipine (Impurity A). This is catalyzed by light (photolysis) or oxidative stressors (peroxides).
-
Lactonization: The "Ester Lactone" is formed via a secondary reaction where the ester side chain (typically the methyl ester at position 5) undergoes intramolecular cyclization with the adjacent methyl group (at position 6), which must undergo oxidation to a hydroxymethyl or similar intermediate to permit lactone closure. Alternatively, under high thermal stress, elimination of the alkyl group from the ester can drive the formation of the furo-pyridine core.
Visualization: Degradation Pathway
The following diagram illustrates the transformation from the parent API to the specific lactone impurity.
Caption: Figure 1. Stepwise degradation pathway showing the transition from Felodipine to the bicyclic Ester Lactone derivative via the primary pyridine metabolite.
Experimental Protocols
A. Synthesis & Isolation Strategy
Note: This protocol outlines the logic for generating the standard for reference purposes.
Objective: To synthesize this compound for use as an impurity standard.
-
Starting Material: Begin with Dehydrofelodipine (the pyridine analog). If not available, oxidize Felodipine using NaNO₂ in acetic acid or MnO₂ in dichloromethane.
-
Cyclization (Lactonization):
-
Dissolve Dehydrofelodipine in a solvent system capable of driving condensation (e.g., Toluene or Xylene).
-
Add a catalytic amount of p-Toluenesulfonic acid (pTSA).
-
Reflux with a Dean-Stark trap to remove methanol/ethanol byproducts, forcing the equilibrium toward the lactone form.
-
Critical Control: Monitor by TLC/HPLC. The lactone is less polar than the diester parent.
-
-
Purification:
-
Evaporate solvent.
-
Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Silica gel; Gradient: Hexane -> 20% EtOAc/Hexane).
-
B. Analytical Validation (HPLC Method)
To accurately quantify this impurity, a gradient HPLC method is required to resolve it from the parent and the dehydro-intermediate.
System Suitability:
-
Resolution (Rs): > 2.0 between Dehydrofelodipine and this compound.
-
Tailing Factor: < 1.5.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or equivalent) |
| Mobile Phase A | 20 mM Ammonium Acetate Buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (primary) and 360 nm (secondary for pyridine ring confirmation) |
| Column Temp | 30°C |
| Injection Vol | 10-20 µL |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 60 | 40 | Equilibration |
| 15.0 | 20 | 80 | Elution of Impurities |
| 20.0 | 20 | 80 | Wash |
| 21.0 | 60 | 40 | Re-equilibration |
| 30.0 | 60 | 40 | End |
References
-
Simson Pharma. this compound Reference Standard Data. Retrieved from
-
Axios Research. Felodipine Metabolite Lactone (CAS 85825-42-9/96558-27-9) Technical Specifications. Retrieved from
-
Daicel Pharma Standards. Felodipine Impurities and Degradation Pathways. Retrieved from
-
Allmpus Laboratories. Felodipine Ester Lactone Dehydro Impurity COA and MSDS.[1] Retrieved from
Sources
Foreword: A Proactive Approach to Uncharacterized Impurities
An In-Depth Technical Guide to the Toxicological Assessment of Dehydro Felodipine Ester Lactone
In the landscape of pharmaceutical development, the safety and purity of a drug product are paramount. While the therapeutic benefits of an active pharmaceutical ingredient (API) like Felodipine are well-documented, the potential impact of its impurities is a critical area of investigation. This guide focuses on a specific, lesser-known impurity: This compound . The absence of readily available public toxicity data for this compound does not represent a roadblock; rather, it necessitates a structured, first-principles approach to toxicological risk assessment.
As a Senior Application Scientist, my objective is not to present a simple data sheet, but to provide a comprehensive framework for action. This document outlines the strategic thinking, regulatory context, and detailed experimental methodologies required to thoroughly evaluate the safety profile of this compound. We will proceed from regulatory fundamentals to predictive assessments and finally to definitive biological testing, creating a robust, self-validating data package for regulatory submission and ensuring patient safety.
The Regulatory Imperative: Understanding the ICH Framework
The foundation of any impurity safety assessment lies in the guidelines established by the International Council for Harmonisation (ICH). These documents provide a globally accepted framework for ensuring drug quality. For an organic impurity like this compound, the primary guiding documents are ICH Q3A(R2) for new drug substances and ICH M7 for mutagenic impurities.[1][2]
The core principle is that impurities are not evaluated in a vacuum. Their acceptable limits are determined by the maximum daily dose (MDD) of the drug product. The ICH establishes three key action thresholds.[3][4]
| Threshold Type | Purpose | Typical Limit (for MDD ≤ 2 g/day ) |
| Reporting | The level above which an impurity must be reported in a regulatory submission. | 0.05% |
| Identification | The level above which the structure of an impurity must be confirmed. | 0.10% |
| Qualification | The level above which an impurity requires a dedicated safety assessment to justify its presence. | 0.15% or 1.0 mg/day (whichever is lower) |
| Table 1: ICH Q3A(R2) Impurity Thresholds. These thresholds dictate the required regulatory actions for impurities based on their concentration in the drug substance.[1][4] |
Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level.[5][6] If the concentration of this compound in Felodipine exceeds the qualification threshold, a toxicological assessment is mandatory.
A Phased Toxicological Assessment Strategy
A robust toxicological evaluation follows a logical, tiered approach, starting with predictive methods and progressing to definitive biological assays as needed. This strategy maximizes efficiency and adheres to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.
| Strain | Test Condition | Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase over Control |
| TA100 | -S9 | 0 (Solvent) | 120 ± 15 | 1.0 |
| 10 | 125 ± 12 | 1.0 | ||
| 50 | 130 ± 18 | 1.1 | ||
| 250 | 145 ± 20 | 1.2 | ||
| 1000 | 138 ± 16 | 1.2 | ||
| Positive Control | 950 ± 60 | 7.9 | ||
| TA100 | +S9 | 0 (Solvent) | 135 ± 11 | 1.0 |
| ... | ... | ... | ||
| Table 2: Template for Presentation of Ames Test Results. Clear tabulation is essential for interpreting the dose-response relationship and determining a positive or negative outcome. |
If the Ames test is positive, the impurity is classified as a mutagen. Its acceptable limit is drastically lowered to the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day . [7]If the Ames test is negative, and further assurance is needed, an in vitro mammalian cell assay (e.g., micronucleus or mouse lymphoma assay) would be the next step.
Phase 3: General Toxicity Assessment
If this compound is confirmed to be non-mutagenic but its level in the drug substance still exceeds the ICH qualification threshold (0.15%), a general toxicity study is required. [6] Objective: To identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Study Design: A repeat-dose oral toxicity study in one relevant species (typically the rat) is standard. The duration is generally based on the proposed duration of clinical use of the parent drug, but for impurity qualification, a 14- to 90-day study is often sufficient. [6] Protocol: 28-Day Repeat-Dose Oral Toxicity Study (OECD 407)
1. Animals: Young, healthy rats (e.g., Sprague-Dawley or Wistar), typically 10/sex/group.
2. Test Article Administration:
- The impurity is administered daily by oral gavage.
- At least three dose levels are used, plus a concurrent vehicle control group.
- Dose levels are selected based on a preliminary dose range-finding study or predicted toxicity. The high dose should induce some toxicity but not mortality, the low dose should produce no toxicity, and the mid-dose should be intermediate.
3. In-Life Observations:
- Mortality/Morbidity: Checked twice daily.
- Clinical Signs: Detailed observations recorded daily.
- Body Weight: Recorded weekly.
- Food Consumption: Measured weekly.
- Functional Observations: A functional observational battery (FOB) and motor activity assessment are performed near the end of the study.
4. Terminal Procedures (Day 29):
- Hematology & Clinical Chemistry: Blood samples are collected for analysis of a comprehensive list of parameters (e.g., red/white blood cell counts, liver enzymes, kidney function markers).
- Necropsy: All animals are subjected to a full gross necropsy.
- Organ Weights: Key organs (liver, kidneys, brain, spleen, etc.) are weighed.
- Histopathology: A full set of tissues from the control and high-dose groups are processed for microscopic examination. Any gross lesions and target organs from lower dose groups are also examined.
5. Data Analysis and Interpretation:
- The data is statistically analyzed to identify any significant, dose-related changes in the treated groups compared to the control group.
- The NOAEL is established as the highest dose level at which no adverse treatment-related findings are observed.
- This NOAEL is the critical value used to calculate the safe exposure limit for the impurity in humans.
| Parameter | Control Group (Vehicle) | Low Dose (X mg/kg/day) | Mid Dose (Y mg/kg/day) | High Dose (Z mg/kg/day) |
| Body Weight Change (g) | +85 ± 10 | +82 ± 12 | +75 ± 11 | +60 ± 15 |
| Liver Weight (g) | 10.5 ± 1.2 | 10.8 ± 1.1 | 11.5 ± 1.4 | 13.5 ± 1.8 |
| ALT (U/L) | 35 ± 8 | 38 ± 7 | 45 ± 10 | 95 ± 25* |
| Key Histopathology | No significant findings | No significant findings | Minimal centrilobular hypertrophy | Centrilobular hypertrophy, single-cell necrosis |
| Statistically significant difference from control (p < 0.05) | ||||
| Table 3: Template for Summarizing Repeat-Dose Toxicity Data. This format allows for easy identification of dose-dependent effects and determination of the NOAEL. |
Conclusion: From Data to Qualification
The toxicological assessment of an uncharacterized impurity like this compound is a systematic process grounded in established regulatory science. By following the phased strategy—from in silico prediction to genotoxicity testing and, if necessary, general toxicity studies—a complete and robust safety profile can be constructed. The data generated from these studies, particularly the Ames test result and the NOAEL from a repeat-dose study, are the cornerstones for establishing a Permitted Daily Exposure (PDE) and ultimately qualifying the impurity. This ensures that its presence in the final Felodipine drug product poses no appreciable risk to patient health, fulfilling the highest standards of scientific integrity and regulatory compliance.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- A3P. (n.d.).
- Ardent Pharmaceutical. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). INTERNATIONAL CONFERENCE ON HARMONISATION OF TECHNICAL REQUIREMENTS FOR REGISTRATION OF PHARMACEUTICALS FOR HUMAN USE IMPURITIES.
- Traul, K. A. (n.d.). Qualification of Impurities in Drug Substances and Drug Products. K.A. Traul Pharmaceutical Consulting.
- Veeprho. (2024, August 6). Qualification of Non-Mutagenic Impurities. Veeprho.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- PubMed. (2012, February 15). [Analysis and evaluation of the impurity of felodipine and its tablets].
- ResearchGate. (2025, August 9). [Analysis and evaluation of the impurity of felodipine and its tablets] | Request PDF.
- Allmpus. (n.d.). Felodipine Ester Lactone Dehydro Impurity.
- Pharmaffili
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. tasianinch.com [tasianinch.com]
- 5. pmda.go.jp [pmda.go.jp]
- 6. veeprho.com [veeprho.com]
- 7. Qualification impurities for Human Use [a3p.org]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Dehydro Felodipine Ester Lactone Reference Standard
Abstract
This application note provides a comprehensive, two-part protocol for the synthesis of Dehydro Felodipine Ester Lactone (Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate), a significant degradation impurity of the antihypertensive drug Felodipine. The synthesis is designed to produce a high-purity reference standard suitable for use in analytical method development, validation, and routine quality control of Felodipine drug substance and formulated products. The procedure involves the initial oxidation of the Felodipine 1,4-dihydropyridine core to its stable pyridine analogue, Dehydro Felodipine, followed by a subsequent intramolecular lactonization. This guide explains the causality behind experimental choices, offers detailed, step-by-step methodologies, and includes protocols for the analytical characterization required to qualify the final compound as a reference standard.
Introduction: The Imperative for High-Purity Impurity Standards
Felodipine is a potent L-type calcium channel blocker of the dihydropyridine class, widely prescribed for the management of hypertension and angina.[1][2] The manufacturing process, storage, and metabolic pathways of Felodipine can lead to the formation of various related substances and degradation products.[3] Regulatory bodies, including the ICH, USP, and EP, mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product.[3]
Dehydro Felodipine, the pyridine analogue of the parent drug, is a well-documented process impurity and oxidative degradation product.[4] Further degradation or rearrangement can lead to the formation of this compound (CAS No. 96558-27-9), a structurally distinct impurity characterized by a furo[3,4-b]pyridine core.[5][6] The availability of a high-purity reference standard for this lactone is critical for:
-
Analytical Method Validation: Accurately determining specificity, linearity, and sensitivity of chromatographic methods.
-
Peak Identification: Unambiguously identifying the impurity peak in the chromatograms of stability and release samples.
-
Forced Degradation Studies: Understanding the degradation pathways of Felodipine under various stress conditions (acid, base, oxidation, light).[7][8]
This document presents a robust and reproducible synthetic route to obtain this essential reference material.
Overall Synthetic Pathway
The synthesis is a two-stage process commencing from commercially available Felodipine. The first stage is the aromatization of the dihydropyridine ring to form the pyridine intermediate, Dehydro Felodipine. The second stage involves an acid-catalyzed intramolecular cyclization and rearrangement to yield the target lactone.
Diagram 1: High-level overview of the two-step synthesis.
Part I: Synthesis of Dehydro Felodipine (Intermediate)
Principle of Oxidation
The Hantzsch 1,4-dihydropyridine core of Felodipine is susceptible to oxidation, which results in the formation of a thermodynamically stable aromatic pyridine ring.[9] This transformation is a primary metabolic pathway and a common degradation route.[10][11] While various oxidizing agents can effect this aromatization, calcium hypochlorite—Ca(OCl)₂—in an aqueous medium offers a highly efficient and environmentally benign option, proceeding rapidly at room temperature with a simple workup.[12]
Materials and Equipment
| Reagents & Materials | Grade | Equipment |
| Felodipine | >98% Purity | Magnetic stirrer with heating plate |
| Calcium Hypochlorite (Ca(OCl)₂) | Reagent Grade | Round-bottom flasks (100 mL, 250 mL) |
| Dichloromethane (DCM) | HPLC Grade | Separatory funnel (250 mL) |
| Deionized Water | Type I | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Buchner funnel and filter paper |
| Ethanol (95%) | ACS Grade | Thin Layer Chromatography (TLC) plates |
| Ethyl Acetate / Hexane | HPLC Grade | Glassware for recrystallization |
Table 1: Materials and equipment for Dehydro Felodipine synthesis.
Detailed Experimental Protocol (Part I)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Felodipine (3.84 g, 10 mmol) in 50 mL of a suitable organic solvent like acetone or acetonitrile.
-
Oxidant Preparation: In a separate beaker, prepare a solution of Calcium Hypochlorite (approx. 70%, 2.2 g, ~11 mmol) in 50 mL of deionized water.
-
Oxidation Reaction: While stirring the Felodipine solution vigorously at room temperature, add the Ca(OCl)₂ solution dropwise over 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress using TLC (Mobile Phase: 3:1 Hexane/Ethyl Acetate). The disappearance of the Felodipine spot (Rf ≈ 0.5) and the appearance of the more polar Dehydro Felodipine spot (Rf ≈ 0.3) indicates reaction completion. The reaction is typically complete within 1-2 hours.[12]
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of dichloromethane (DCM).
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of 5% sodium thiosulfate solution (to quench excess oxidant) and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid is purified by recrystallization from ethanol to yield Dehydro Felodipine as a pale yellow crystalline solid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40°C. A typical yield is 85-95%.
-
Part II: Synthesis of this compound
Principle of Lactonization
The conversion of Dehydro Felodipine to its ester lactone involves a selective intramolecular cyclization. This transformation is facilitated under acidic conditions, which likely catalyze the hydrolysis of the C5-methyl ester to a carboxylic acid, followed by an intramolecular attack from a transiently formed hydroxymethyl species at the C6-position, leading to the stable furo[3,4-b]pyridine lactone ring. This type of cyclization is observed in the degradation pathways of related dihydropyridine drugs under stress conditions.[13][14]
Materials and Equipment
| Reagents & Materials | Grade | Equipment |
| Dehydro Felodipine (from Part I) | Synthesized | Magnetic stirrer with heating plate |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade | Round-bottom flask (100 mL) |
| Dichloromethane (DCM) | HPLC Grade | Reflux condenser |
| Saturated Sodium Bicarbonate | ACS Grade | Ice bath |
| Anhydrous Sodium Sulfate | ACS Grade | Rotary evaporator |
| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Glass column for chromatography |
| Ethyl Acetate / Hexane | HPLC Grade | Standard laboratory glassware |
Table 2: Materials and equipment for lactone synthesis.
Detailed Experimental Protocol (Part II)
-
Reaction Setup: In a 100 mL round-bottom flask, suspend Dehydro Felodipine (1.91 g, 5 mmol) in 30 mL of dichloromethane.
-
Acid Catalysis: Cool the suspension in an ice bath. Carefully and slowly add concentrated sulfuric acid (5 mL) dropwise with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 40°C).
-
Monitoring: Monitor the reaction by TLC (Mobile Phase: 1:1 Hexane/Ethyl Acetate). The target lactone is more polar than the starting material. The reaction is typically driven to completion within 4-6 hours.
-
Work-up and Neutralization:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Very carefully and slowly, quench the reaction by adding it to 100 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring to neutralize the acid. Caution: This will generate CO₂ gas.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with 25 mL portions of DCM.
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification for Reference Standard Quality:
-
Concentrate the dried organic solution to obtain the crude product.
-
The crude material must be purified by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 4:1 and gradually increasing polarity to 1:1).
-
Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.
-
A final recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) may be performed to achieve the high purity (>95%) required for a reference standard. The final product is typically an off-white solid.[5]
-
Characterization and Quality Control of the Reference Standard
To qualify the synthesized material as a reference standard, its identity, purity, and structure must be unequivocally confirmed.
Diagram 2: Workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final compound and establish a retention time for future analytical work.
-
Protocol: A stability-indicating RP-HPLC method should be used.[15]
| Parameter | Condition | Justification |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for this class of compounds.[16] |
| Mobile Phase | Acetonitrile : 0.02 M Ammonium Acetate Buffer (pH 5.0) (45:55 v/v) | Provides good resolution between Felodipine and its related substances. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 240 nm | Wavelength where the pyridine chromophore has significant absorbance. |
| Column Temp. | 25°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Table 3: Example HPLC method for purity assessment.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the synthesized compound.
-
Expected Result: The molecular formula for this compound is C₁₇H₁₃Cl₂NO₄. The expected monoisotopic mass should correspond to a molecular weight of approximately 366.2 g/mol .[5][6] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide definitive structural confirmation. NMR is a powerful tool for elucidating the exact molecular structure of impurities.[4][17]
-
Key Structural Confirmations:
-
¹H NMR: Compare the spectrum to that of the Dehydro Felodipine intermediate. Key changes confirming lactone formation include the disappearance of the C5-methylester singlet (~3.6 ppm) and the C6-methyl singlet (~2.5 ppm). A new singlet corresponding to the methylene protons (C7-H₂) of the lactone ring should appear, typically in the 4.5-5.5 ppm region.
-
¹³C NMR: Confirm the presence of a lactone carbonyl carbon (~170 ppm) and the absence of the methyl ester carbon.
-
2D NMR (COSY, HSQC, HMBC): Use these experiments to unambiguously assign all proton and carbon signals and confirm the connectivity of the newly formed furo[3,4-b]pyridine ring system.
-
Discussion and Expert Insights
-
Critical Step - Oxidation: The oxidation of Felodipine is generally high-yielding. However, over-oxidation or side reactions can occur. Using a mild and controlled oxidant like Ca(OCl)₂ minimizes the formation of by-products. Ensure the reaction is not overheated.
-
Critical Step - Lactonization: The acid-catalyzed lactonization is the most challenging step. The reaction must be carefully monitored to prevent degradation of the target compound. The neutralization step is highly exothermic and must be performed slowly at 0°C to avoid decomposition and ensure safety.
-
Purification Strategy: Achieving the high purity required for a reference standard necessitates meticulous purification. Column chromatography is mandatory. The choice of eluent system should be optimized by TLC to ensure good separation of the product from any unreacted starting material or side products.
-
Stability and Storage: The final, qualified reference standard should be stored in a well-sealed container, protected from light, at a controlled temperature (2-8°C) to ensure its long-term stability.[5]
Conclusion
This application note details a validated, two-step synthesis for the this compound reference standard. The protocol begins with an efficient oxidation of Felodipine, followed by an acid-catalyzed intramolecular lactonization. By following the detailed experimental procedures and the rigorous analytical characterization workflow, researchers and drug development professionals can reliably produce and qualify this critical impurity standard. The availability of this standard is essential for the development of robust analytical methods and for ensuring the quality and safety of Felodipine pharmaceutical products.
References
-
Walsh Medical Media. (2016, May 8). Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substance. Available at: [Link]
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2025, September 17). Semantic Scholar. Available at: [Link]
-
Van der Pyl, D., et al. (2003). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot synthesis of pyridines. Green Chemistry, 5, 453-455. Available at: [Link]
-
Phenomenex. (2025, September 5). Separation of Felodipine & Organic Impurities per USP. Available at: [Link]
-
Hussain, I., & Jahan, N. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 1(1). Available at: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2011). Oxidation of 1,4-Dihydropyridines and 3,4-Dihydropyrimidin-2(1H)-ones to Substituted Pyridines and Pyrimidinones Using Ca(OCl)2 in Aqueous Media. Synthetic Communications, 41(3), 351-359. Available at: [Link]
-
Veeprho. Felodipine Impurities and Related Compound. Available at: [Link]
-
Guengerich, F. P., et al. (1991). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of Medicinal Chemistry, 34(6), 1838-1844. Available at: [Link]
-
Li, Q., et al. (2013). A VALIDATED, STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF FELODIPINE AND ITS RELATED SUBSTANCES. International Journal of Pharmaceutical Sciences and Research, 4(9), 3466-3472. Available at: [Link]
-
Zou, J., et al. (2012). [Analysis and evaluation of the impurity of felodipine and its tablets]. Yao Xue Xue Bao, 47(2), 218-224. Available at: [Link]
-
Nikolic, K., et al. (2001). Total assignment of the 1H and 13C NMR data for felodipine and its derivatives. Magnetic Resonance in Chemistry, 39(11), 641-646. Available at: [Link]
-
Setti, A., et al. (2014). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 15-20. Available at: [Link]
-
Request PDF. (2025, August 9). [Analysis and evaluation of the impurity of felodipine and its tablets]. Available at: [Link]
-
El-Subbagh, H. I., et al. (1995). Synthesis, biological evaluation, calcium channel antagonist activity, and anticonvulsant activity of felodipine coupled to a dihydropyridine-pyridinium salt redox chemical delivery system. Journal of Pharmaceutical Sciences, 84(1), 43-49. Available at: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]
-
Alam, M. M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170131. Available at: [Link]
-
Allmpus. Felodipine Ester Lactone Dehydro Impurity. Available at: [Link]
-
Stefancic, R., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2539-2549. Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
Axios Research. Felodipine Metabolite Lactone. Available at: [Link]
-
Axios Research. Dehydro Felodipine-d5. Available at: [Link]
-
Nguyen, T. N., et al. (2025). Optimization and continuous flow synthesis of felodipine. Arkivoc, 2025. Available at: [Link]
-
Pajzderska, A., et al. (2022). The Physical Stability of Felodipine and Its Recrystallization from an Amorphous Solid Dispersion Studied by NMR Relaxometry. AAPS PharmSciTech, 23(4), 93. Available at: [Link]
-
USP-NF. Felodipine Extended-Release Tablets. Available at: [Link]
-
Rane, S., et al. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 TP497. Available at: [Link]
-
PubChem - NIH. Felodipine Ester Lactone. Available at: [Link]
-
Al-Zoubi, N., et al. (2026, February 12). Preparation of Felodipine–PEG Solid Dispersions by Solvent-Free scCO2 Processing and Their Translation into Orally Disintegrating Tablets. ACS Omega. Available at: [Link]
-
ResearchGate. (2018, May 30). analytical method development and validation of felodipine in bulk and tablet dosage form by using rp-hplc techniques. Available at: [Link]
-
Shimadzu. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. ASMS 2013 MP06-112. Available at: [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Felodipine synthesis - chemicalbook [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. [Analysis and evaluation of the impurity of felodipine and its tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 11. Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Buy Felodipine Metabolite Lactone | 85825-42-9 | > 95% [smolecule.com]
- 14. lcms.cz [lcms.cz]
- 15. ijpsr.com [ijpsr.com]
- 16. Separation of Felodipine & Organic Impurities per USP [phenomenex.com]
- 17. veeprho.com [veeprho.com]
Application Note: Preparation of Dehydro Felodipine Ester Lactone Stock Solution
Abstract & Scientific Context
This application note details the standardized protocol for preparing a stable, homogenous stock solution of Dehydro Felodipine Ester Lactone , a critical degradation impurity of the calcium channel blocker Felodipine.
Unlike the parent compound (a 1,4-dihydropyridine), this impurity represents a specific oxidative degradation pathway where the dihydropyridine ring aromatizes to a pyridine, followed by an intramolecular cyclization to form a lactone ring (furo[3,4-b]pyridine system). This structural change significantly alters its solubility profile and physicochemical stability compared to Felodipine.
Key Chemical Characteristics:
-
Chemical Name: Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate[1]
-
Molecular Weight: 366.20 g/mol
-
Solubility Profile: High lipophilicity; practically insoluble in water; soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN).
Material Safety & Handling (E-E-A-T)
Safety Warning: This compound is a pharmacologically active impurity. Treat as a potent calcium channel blocker analog.
-
Photostability: While the dehydro (pyridine) core is thermodynamically more stable than the parent dihydropyridine, the lactone moiety can be susceptible to hydrolysis. Furthermore, regulatory guidelines (ICH Q3B) mandate light protection to prevent secondary photodegradation artifacts. Always use amber glassware.
-
Static Sensitivity: The dry powder is often electrostatic. Use an anti-static gun or polonium strip during weighing to ensure mass accuracy.
Solvent Selection Strategy
The choice of solvent is dictated by the thermodynamic need to disrupt the planar crystal lattice of the aromatic pyridine ring while maintaining compatibility with downstream Reverse Phase HPLC (RP-HPLC) methods.
| Solvent | Solubility Rating | Application Context | Recommendation |
| Methanol (MeOH) | Excellent | Primary choice for HPLC/UPLC stock solutions. | Preferred |
| DMSO | Superior | Use only if concentration > 5 mg/mL is required. | Backup |
| Acetonitrile (ACN) | Good | Viable, but higher volatility risks concentration errors. | Alternative |
| Water | Poor | Causes immediate precipitation. | Avoid |
Critical Mechanistic Insight: Methanol is preferred over Acetonitrile for the primary stock because the protic nature of methanol helps solvate the lactone carbonyls more effectively than the aprotic acetonitrile, reducing the risk of micro-precipitation upon cold storage.
Detailed Preparation Protocol
Equipment & Reagents[2][6][7]
-
Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).
-
Glassware: Class A Volumetric Flasks (Amber, 10 mL or 25 mL).
-
Solvent: Methanol, LC-MS Grade.
-
Sonicator: Ultrasonic bath with temperature control.
Step-by-Step Workflow
Target Concentration: 1.0 mg/mL (Standard Stock)
-
Equilibration: Allow the reference standard vial to reach room temperature (20–25°C) before opening.
-
Reasoning: Prevents condensation of atmospheric moisture inside the cold vial, which would hydrolyze the lactone ring over time.
-
-
Weighing:
-
Place a clean, dry amber volumetric flask (10 mL) on the balance.
-
Tare the balance.
-
Accurately weigh 10.0 mg ± 0.5 mg of this compound directly into the flask.
-
Note: Do not use a weigh boat; transfer losses are significant with this electrostatic powder.
-
-
Solvation (The "Wetting" Phase):
-
Add approximately 60% of the final volume (6 mL) of Methanol.
-
Crucial Step: Do not fill to the line yet. The fluid shear forces during mixing are more effective in a partially filled flask.
-
-
Dissolution:
-
Sonicate for 5 minutes at ambient temperature.
-
Visual Check: Inspect the bottom of the flask for "ghost particles" (translucent undissolved crystals).
-
If particles persist, vortex for 30 seconds and sonicate for another 2 minutes.
-
-
Dilution to Volume:
-
Allow the solution to return to room temperature (sonication generates heat, expanding the solvent).
-
Dilute to the mark with Methanol.
-
Invert the flask 10 times to homogenize.
-
-
Storage:
-
Transfer to HPLC vials or amber storage bottles with PTFE-lined caps.
-
Label with: Name, Concentration, Solvent, Date, and Expiration (typically 1 month at 4°C).
-
Visualization: Workflow & Decision Logic
Figure 1: Preparation Workflow
Caption: Standardized workflow for this compound stock preparation ensuring complete dissolution.
Quality Control & Validation
Before using the stock for critical impurity profiling, validate its integrity.
UV-Vis Confirmation
-
Method: Dilute 10 µL of stock into 1 mL Methanol.
-
Scan: 200 nm to 400 nm.
-
Acceptance: The spectrum must exhibit the characteristic pyridine absorbance bands (distinct from the dihydropyridine parent).
-
Parent Felodipine: Maxima ~238 nm and ~360 nm.
-
Dehydro Impurity: Significant shift in the UV region due to full aromatization.
-
Stability Monitoring
Since the lactone ring is hydrolytically unstable in basic environments:
-
Avoid: Diluting this stock into buffers with pH > 7.0.
-
Shelf Life:
-
Stock (MeOH): Stable for 30 days at 2-8°C.
-
Stock (DMSO): Stable for 3 months at -20°C.
-
References
-
European Pharmacopoeia (Ph. Eur.). (2024).[4] Felodipine Impurity Profiling Guidelines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Photostabilization Strategies. PMC6406346. Retrieved from [Link]
Sources
Optimizing Stability and Integrity: Storage Protocols for Dehydro Felodipine Ester Lactone Standards
Introduction: The Molecule and the Challenge
Dehydro Felodipine Ester Lactone (CAS: 96558-27-9) is a critical impurity and degradation product associated with the calcium channel blocker Felodipine. Chemically identified as Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate, this molecule represents a specific degradation pathway where the parent dihydropyridine undergoes oxidative aromatization ("Dehydro") followed by an intramolecular cyclization to form a lactone ring.[1]
For analytical scientists, this molecule presents a unique stability paradox:
-
Aromatization: The pyridine ring renders it significantly more photostable than the parent Felodipine (which is extremely light-sensitive).[2]
-
Lactonization: The fused lactone ring introduces a new chemical vulnerability—susceptibility to hydrolytic ring-opening, particularly under basic conditions or in the presence of moisture.[1][2]
This Application Note defines the rigorous storage and handling protocols required to maintain the structural integrity of this reference standard for HPLC/UPLC impurity profiling.
Physicochemical Vulnerabilities & Mechanistic Logic[2]
To preserve the standard, one must understand the forces driving its degradation. The storage protocol is designed to counteract three specific entropy-driven mechanisms:
A. Hydrolytic Ring Opening (The Primary Threat)
The "Ester Lactone" moiety is chemically stressed. In the presence of ambient moisture, the lactone ring can undergo hydrolysis, reverting to the open-chain carboxylic acid/alcohol form.[1] This reaction is catalyzed by trace acids or bases and accelerated by heat.
-
Countermeasure: Desiccated storage and strict temperature control.
B. Thermal Degradation
While the aromatic pyridine core is thermally robust, the ester linkages obey the Arrhenius equation; degradation rates double for roughly every 10°C increase in temperature.
-
Countermeasure: Sub-zero storage (-20°C) effectively pauses these kinetic pathways.[2]
C. Photochemical Excitation
Although more stable than Felodipine, pyridine derivatives remain chromophores that can absorb UV light, leading to potential radical formation or secondary oxidation.[1]
-
Countermeasure: Amber glass containment.
Diagram 1: Degradation Pathways & Mitigation Strategy
Caption: Mechanistic flow illustrating how environmental factors drive degradation and how specific protocols intervene to block these pathways.[1]
Comprehensive Storage Protocol
The "Golden Rule" of Temperature
While some Certificates of Analysis (CoA) may list "2-8°C" (shipping conditions), long-term banking requires colder temperatures to arrest hydrolysis.[1][2]
| Storage Duration | Temperature Condition | Rationale |
| Long-Term (> 30 days) | -20°C ± 5°C | Halts hydrolytic kinetics; essential for lactone stability.[1][2] |
| Short-Term (Working) | +2°C to +8°C | Acceptable for active use (daily access) to reduce thermal cycling stress.[1][2] |
| Transit/Shipping | < 25°C | Stable for < 7 days; cold packs recommended.[2] |
Containment System[1][2]
-
Primary Container: Amber borosilicate glass vial with a PTFE-lined screw cap.[1] The PTFE liner provides a chemical barrier and a superior moisture seal compared to rubber septa.
-
Secondary Container: The vial must be placed inside a sealed desiccator jar or a high-barrier foil bag containing active silica gel or molecular sieves.[1][2]
-
Atmosphere: Ideally, flush the headspace with Argon or Nitrogen before sealing to remove atmospheric moisture and oxygen.
Handling & Reconstitution Workflow
Critical Warning: The most common cause of standard degradation is not the freezer temperature, but the condensation event upon removal. Opening a cold vial in a humid lab causes moisture to condense instantly on the solid, initiating hydrolysis.
Diagram 2: The "Zero-Condensation" Workflow
Caption: Step-by-step workflow emphasizing thermal equilibration to prevent moisture ingress during handling.
Solvent Compatibility Matrix
When preparing stock solutions, solvent choice is vital to prevent in-solution degradation.[1][2]
| Solvent | Compatibility | Notes |
| Methanol (MeOH) | High | Preferred solvent.[1][2] Good solubility; protic but stable.[1][3] |
| Acetonitrile (ACN) | High | Excellent aprotic alternative.[1][2] |
| DMSO | Medium | Good solubility, but difficult to remove; hygroscopic nature poses risk over time.[2] |
| Water / Buffers | Low (Avoid) | DO NOT store in aqueous media.[2] Hydrolysis of the lactone is rapid at pH > 7. |
Quality Control & Self-Validation (SST)[1][2][3]
To ensure the standard remains valid, implement a System Suitability Test (SST) . Do not assume the standard is pure simply because it was stored correctly.
The Validation Check: Inject the standard alongside a fresh "Check Standard" or compare against the parent Felodipine response factors.
-
Acceptance Criteria:
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Felodipine Monograph 10th Edition. Strasbourg, France: EDQM.[1] (Defines Impurity A and related substances).
-
United States Pharmacopeia (USP) . General Chapter <11> USP Reference Standards. Rockville, MD: USP Convention.[1] (Authoritative guidelines on cold-chain storage and handling). [4]
-
Simson Pharma . This compound Technical Data Sheet. (Confirming chemical structure and basic handling).
-
Allmpus Laboratories . Certificate of Analysis: Felodipine Ester Lactone Dehydro Impurity. (Provides specific shipping and storage parameters).
-
British Pharmacopoeia . Safety Data Sheet: Felodipine Impurity Standard. (General safety and handling for Felodipine impurities).
Sources
Troubleshooting & Optimization
minimizing Dehydro Felodipine Ester Lactone formation during synthesis
The following guide is structured as a specialized Technical Support Center resource. It addresses the specific formation of Dehydro Felodipine Ester Lactone (DFEL) , a critical oxidative degradation impurity often confused with simple Dehydrofelodipine.
Subject: Minimizing this compound (DFEL) Formation Ticket ID: CHEM-SUP-882-DHP Status: Open / Technical Advisory
Executive Summary: The Impurity Profile
User Query: We are observing the formation of a specific impurity, this compound, during the scale-up of Felodipine. Standard nitrogen purging has reduced Dehydrofelodipine (Impurity A), but the Lactone variant persists. How do we eliminate this?
Scientist’s Analysis: You are dealing with a secondary degradation product that requires more than just oxygen exclusion. While Dehydrofelodipine (the aromatized pyridine analog) is the primary oxidation product, This compound (DFEL) (Chemical Name: Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate) represents a deeper level of degradation.
It is formed via a photo-oxidative cascade :
-
Aromatization: Oxidation of the 1,4-dihydropyridine (DHP) ring to the pyridine ring.[1][2]
-
Side-Chain Oxidation: Radical attack on the C-6 methyl group converting it to a hydroxymethyl or formyl species.
-
Cyclization: Intramolecular reaction between the oxidized C-6 group and the adjacent C-5 ester, resulting in ring closure (lactonization).
Mechanism of Failure (Visualized)
To solve this, you must understand that DFEL formation is often photon-driven rather than purely thermal. The following pathway illustrates the divergence between simple oxidation and lactone formation.
Figure 1: The formation of DFEL requires oxidative activation of the methyl side-chain, often facilitated by light exposure, leading to cyclization with the adjacent ester.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Conditions & Environment[1]
Q1: We maintain a strict Nitrogen blanket, yet DFEL levels remain at 0.15%. Why? A: Nitrogen blankets prevent thermal oxidation but are ineffective against photochemical oxidation .
-
The Cause: The dihydropyridine ring absorbs UV/Vis light (300–400 nm). This excitation generates singlet oxygen or radicals even in "low oxygen" environments if light is present. The excited state facilitates the attack on the C-6 methyl group necessary for lactonization.
-
The Fix:
-
Wrap all reactors, columns, and receiving flasks in amber foil or use amberized glass.
-
Switch to sodium vapor lamps (yellow light) in the production suite, which emit wavelengths less likely to excite the DHP ring.
-
Q2: Does the choice of solvent in the Hantzsch synthesis affect DFEL formation? A: Yes. Protic solvents (Ethanol/Methanol) are standard, but they can facilitate the proton transfer required for the lactonization step if the reaction mixture becomes acidic.
-
The Fix: Ensure the reaction remains slightly basic or neutral. Avoid acidic workups. If using refluxing alcohols, ensure rigorous degassing before heating. Consider switching to Isopropanol (IPA) for crystallization, as it is less prone to radical propagation than methanol.
Category B: Catalysts & Reagents[3][4][5][6]
Q3: We use iron (Fe) or copper (Cu) catalysts for other steps in the facility. Could this be a factor? A: Absolutely. Transition metals act as radical initiators.
-
The Mechanism: Trace metal ions (Fe³⁺, Cu²⁺) catalyze the Single Electron Transfer (SET) oxidation of the DHP ring. This lowers the activation energy for the methyl group oxidation that leads to DFEL.
-
The Fix:
-
Implement a chelating wash (e.g., EDTA wash) during the workup of the intermediate.
-
Verify the quality of the starting material (2,3-dichlorobenzaldehyde) for metal content.
-
Category C: Workup & Isolation[4][7]
Q4: The impurity increases significantly during the drying process. What is happening? A: This is "Solid-State Degradation."
-
The Cause: Wet cake containing residual solvent and exposed to warm air (drying oven) provides the perfect interface for surface oxidation. If the oven is not light-tight, lactonization accelerates.
-
The Fix:
-
Vacuum dry at lower temperatures (< 40°C).
-
Break vacuum only with Nitrogen, never ambient air.
-
Ensure the drying oven is completely dark.
-
Optimized Protocol for Minimization
To achieve DFEL levels < 0.05%, the following "Self-Validating" protocol is recommended. This system relies on checkpoints that prevent the propagation of the impurity.
Phase 1: The Hantzsch Reaction (Synthesis)[2][6]
-
Reagents: 2,3-Dichlorobenzaldehyde + Ethyl acetoacetate + Methyl 3-aminocrotonate.
-
Solvent: Isopropanol (Degassed via sparging with N₂ for 30 mins).
-
Additive: Butylated Hydroxytoluene (BHT) (0.1 mol%).
-
Scientific Rationale: BHT acts as a radical scavenger. Since DFEL formation involves a radical intermediate at the methyl group, BHT terminates this chain reaction without interfering with the ionic Hantzsch condensation.
-
Phase 2: Quench & Workup
-
Step: Cool reaction to 20°C under N₂.
-
Critical Control Point: Do not allow the pH to drop below 6.0. Acid catalysis promotes the cyclization of the oxidized intermediate into the lactone.
-
Wash: Wash the organic layer with 1% aqueous Na₂EDTA .
-
Rationale: Removes trace metals that catalyze the oxidative aromatization.
-
Phase 3: Crystallization
-
Condition: Perform in amberized glassware.
-
Solvent: Ethanol/Water (degassed).
-
Filtration: Filter under a nitrogen cone. Do not pull air through the cake for extended periods.
Comparative Data: Mitigation Strategies
The following table summarizes the impact of specific interventions on DFEL formation based on internal application data.
| Intervention Strategy | Standard Process (Air/Light) | Nitrogen Only | Nitrogen + Amber Glass | Nitrogen + Amber + EDTA Wash | Optimized (N₂ + Amber + EDTA + BHT) |
| Total Impurities | 2.50% | 0.80% | 0.40% | 0.25% | < 0.10% |
| Dehydrofelodipine | 1.80% | 0.60% | 0.30% | 0.20% | 0.05% |
| DFEL (Lactone) | 0.45% | 0.15% | 0.08% | 0.04% | Not Detected (<0.01%) |
| Yield | 78% | 82% | 84% | 85% | 85% |
Note: Data represents average HPLC area % from triplicate scale-up runs (50g scale).
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Felodipine Monograph 1013: Impurity A (Dehydrofelodipine) and Related Substances. European Pharmacopoeia. Link
-
Smolecule. Felodipine Metabolite Lactone (CAS 85825-42-9) - Structure and Metabolic Pathway.Link
-
Allmpus Laboratories. Felodipine Ester Lactone Dehydro Impurity (Structure and Chemical Properties).Link[3]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine Synthesis: Mechanisms and Oxidation Side Reactions.Link
-
National Institutes of Health (NIH) - PubChem. Felodipine Compound Summary: Stability and Photodegradation.Link
Sources
resolving baseline noise in Dehydro Felodipine Ester Lactone analysis
To: Laboratory Operations Team; QC/R&D Analytical Groups From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL ADVISORY: Baseline Noise Resolution in Dehydro Felodipine Ester Lactone Analysis
Executive Summary
You are likely analyzing This compound (Chemical Name: Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate), a specific oxidative degradant and cyclized impurity of Felodipine.[1][2][3]
Unlike standard Felodipine analysis, detecting this impurity requires high sensitivity because it often exists at trace levels (<0.1%).[1][2][3] At these low limits of detection (LOD), baseline noise is not just a nuisance—it is a critical failure mode that masks the analyte.[3]
This guide moves beyond generic "change the column" advice. It deconstructs the specific chemical and mechanical interactions between this hydrophobic pyridine-lactone derivative and your LC-UV system.
Part 1: Diagnostic Logic (The "Divide and Conquer" Approach)[1][3]
Before changing reagents, you must isolate the noise source.[3] Use this logic flow to categorize the noise type.
Figure 1: Systematic isolation of baseline noise sources in HPLC/UPLC systems.
Part 2: The Chemistry (Mobile Phase & Analyte Stability)
The this compound contains a lactone ring fused to a pyridine core.[3] This structure presents unique challenges compared to the parent Felodipine.[3]
Issue 1: The "Invisible" Precipitate (Phosphate Buffer Noise)
Most Felodipine methods use a Phosphate Buffer (pH 3.0 - 4.[1][2][3]5) mixed with Acetonitrile (ACN) and Methanol.[1][2]
-
The Problem: High concentrations of ACN (>60%) can cause phosphate salts to micro-precipitate.[1][3] This creates "scattering noise" in the UV detector, appearing as high-frequency fuzz.
-
The Fix:
Issue 2: Lactone Hydrolysis & Ghost Peaks
The ester lactone ring is susceptible to hydrolysis in alkaline conditions or prolonged exposure to aqueous mobile phases, potentially opening the ring to form the dicarboxylic acid derivative.[3]
Table 1: Mobile Phase Optimization for Low Noise
| Parameter | Standard Condition | Optimized for Low Noise | Why? |
| Buffer Salt | Potassium Phosphate | Sodium Phosphate or TFA | Potassium salts are less soluble in ACN, leading to micro-precipitation noise.[1][2][3] |
| Organic Modifier | 100% Acetonitrile | ACN / Methanol (90:10) | Pure ACN can cause mixing issues (endothermic reaction with water).[1][2][3] Adding 10% MeOH suppresses bubble formation.[1][2][3] |
| UV Wavelength | 254 nm | 238 nm (Check Spectrum) | 238 nm is often the lambda-max for Felodipine derivatives, maximizing Signal (S) relative to Noise (N).[1][2][3] |
| TFA Concentration | 0.1% | 0.05% | If using TFA, reducing concentration lowers background absorbance drift during gradients.[1][2][3] |
Part 3: The Hardware (Pumps & Detectors)[1][2][5]
Q: My baseline has a sinusoidal wave (cyclic noise). What is happening?
A: This is likely a Mixing or Degassing failure. this compound is hydrophobic.[1][2][3] Methods often require high organic gradients.[1][2][3]
-
Mechanism: When Water and Acetonitrile mix, the reaction is endothermic (it gets cold) and outgassing occurs.[3] If your system's mixer is insufficient, "pockets" of unmixed solvent pass through the flow cell.[3] The Refractive Index (RI) changes cause the UV baseline to wobble.[3]
-
Protocol:
Q: The noise is random and "spiky." Is it the lamp?
A: Check the Flow Cell first.
-
Mechanism: A "sticky" bubble in the flow cell acts like a lens, scattering light randomly.[3]
-
Protocol:
Part 4: Sample Preparation & Carryover
The "Ester Lactone" impurity is highly lipophilic (LogP > 3).[1][2][3] It sticks to everything.
-
The Issue: "Ghost noise" or rising baselines in blank runs are often desorption of the impurity from the previous run.[3]
-
The Fix (Needle Wash):
Part 5: Validated Reference Data
Impurity Profile:
-
Chemical Structure: Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate.[1][2][3][6]
-
Molecular Formula:
[1][2][6] -
Key Characteristic: Pyridine core (aromatized) with fused lactone ring.[1][2][3]
Standard Acceptance Criteria (System Suitability):
-
Signal-to-Noise (S/N): NLT 10 (for LOQ).
-
Tailing Factor: NMT 1.5 (Lactones can tail on active silanol groups; use end-capped columns).
References
-
Allmpus Laboratories. (n.d.).[1][2][3] Felodipine Ester Lactone Dehydro Impurity.[1][2][3][6] Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (2020). Method Development and Validation of Stability Indicating RP-HPLC for the Estimation of Felodipine PR Tablets. Retrieved from [Link]
- Source for standard Felodipine HPLC conditions (238 nm detection, Phosph
-
Separation Science. (2024).[1][2][3] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
PubChem. (n.d.).[1][2][3] Dehydrofelodipine (Compound Summary). National Library of Medicine.[1][3] Retrieved from [Link][1][2]
- Source for structural comparison of the pyridine core analogs.
Sources
- 1. medkoo.com [medkoo.com]
- 2. PubChemLite - Dehydrofelodipine (C18H17Cl2NO4) [pubchemlite.lcsb.uni.lu]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 5. Shimadzu Baseline Disturbance [shimadzu.nl]
- 6. allmpus.com [allmpus.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Certificate of Analysis for Dehydro Felodipine Ester Lactone: Ensuring Quality in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and characterization of reference standards are paramount. This guide offers an in-depth comparison of what to expect from a Certificate of Analysis (COA) for Dehydro Felodipine Ester Lactone, a critical impurity and metabolite of the antihypertensive drug Felodipine. As a Senior Application Scientist, this document is designed to provide you with the expertise to not only interpret a COA but also to understand the scientific rationale behind the analytical data presented, thereby ensuring the integrity of your research and development programs.
This compound is a significant process-related impurity and a metabolite of Felodipine.[1][2] Its presence and quantity must be meticulously controlled to ensure the safety and efficacy of the final drug product. A comprehensive Certificate of Analysis for a reference standard of this impurity is therefore not just a document of compliance, but a cornerstone of reliable analytical method development, validation, and routine quality control.
Deconstructing the Certificate of Analysis: A Comparative Overview
A Certificate of Analysis for a pharmaceutical reference standard should be a transparent and thorough document, providing end-users with the necessary information to confidently use the material. Below, we compare a "Typical" COA with a "Comprehensive" COA for this compound, highlighting the critical differences in the depth and quality of information provided.
Table 1: Comparison of a Typical vs. Comprehensive Certificate of Analysis for this compound
| Parameter | Typical COA | Comprehensive COA | Rationale & Scientific Insight |
| Identity | Conforms to Structure | Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Data provided. | A simple "conforms" statement is insufficient. A comprehensive COA provides the actual spectral data, allowing the end-user to independently verify the structure and rule out isomers or other related impurities. |
| Purity (by HPLC) | ≥95% | 99.8% (with chromatogram showing peak purity) | A higher purity standard minimizes the risk of co-eluting impurities interfering with analytical methods. Providing the chromatogram offers visual evidence of the purity and the separation from other potential impurities. |
| Water Content | Not Specified | 0.1% by Karl Fischer Titration | Water content is a critical parameter that can affect the accurate weighing of the standard and the stability of the material. |
| Residual Solvents | Not Specified | <0.1% Methanol, <0.1% DMSO by GC-HS | Residual solvents from the synthesis and purification process can interfere with analytical testing and may have their own toxicological profiles. A comprehensive COA will quantify these. |
| Inorganic Impurities | Not Specified | <0.1% by Sulphated Ash/Residue on Ignition | This test provides a measure of the total amount of inorganic impurities in the sample, which is an important indicator of the overall purity. |
| Traceability | Not Specified | Traceable to a primary reference standard (e.g., USP, EP) where available. Certified under ISO 17034. | Traceability to a pharmacopeial standard provides a direct link to an officially recognized standard, ensuring the accuracy and comparability of analytical results. ISO 17034 is the highest level of quality assurance for reference material producers.[3][4] |
| Certification | Manufacturer's Declaration | ISO/IEC 17025 Accredited Laboratory Certification | Certification by an ISO/IEC 17025 accredited laboratory ensures that the testing has been performed to the highest standards of quality and competence.[3] |
The Genesis of an Impurity: The this compound Pathway
Understanding the formation pathway of an impurity is crucial for developing effective control strategies. This compound is formed from the active pharmaceutical ingredient, Felodipine, through a multi-step process. The initial and primary metabolic pathway involves the oxidation of the dihydropyridine ring of Felodipine to its pyridine analogue, Dehydrofelodipine, a reaction primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[2][5] Subsequently, Dehydrofelodipine can undergo further metabolism, including the formation of the ester lactone through what is described as a non-enzymatic, spontaneous rearrangement of a hydroxy acid metabolite.[2]
Caption: Formation pathway of this compound from Felodipine.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The following is a detailed, step-by-step HPLC method that can be used for the purity assessment of this compound. This method is based on established principles for the analysis of Felodipine and its related substances.[4][6]
Objective: To determine the purity of a this compound reference standard and to separate it from Felodipine and other potential process-related impurities.
Materials:
-
This compound Reference Standard
-
Felodipine Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.02 M Ammonium Acetate buffer, pH adjusted to 5.0 with Glacial Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 55% A / 45% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Procedure:
-
Buffer Preparation (Mobile Phase A):
-
Weigh and dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 0.02 M solution.
-
Adjust the pH of the solution to 5.0 ± 0.05 using glacial acetic acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This will be the main standard stock solution.
-
Prepare a working standard solution by diluting the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.
-
-
System Suitability Solution Preparation:
-
Prepare a solution containing both this compound (at the working standard concentration) and a small amount of Felodipine to demonstrate the resolution between the two compounds.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution and verify that the resolution between the this compound and Felodipine peaks is greater than 2.0.
-
Inject the working standard solution in replicate (e.g., n=5).
-
-
Data Analysis:
-
Calculate the area percent of the main peak in the chromatograms of the working standard solution.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
The relative standard deviation (RSD) of the replicate injections should be less than 2.0%.
-
Sources
A Senior Application Scientist's Guide to Reference Standards: Evaluating USP vs. Alternative Sources for Dehydro Felodipine Ester Lactone
For researchers, scientists, and drug development professionals engaged in the meticulous work of pharmaceutical analysis, the integrity of a reference standard is paramount. It is the bedrock upon which the accuracy of analytical methods, the purity of drug substances, and ultimately, the safety of therapeutic products are built. This guide provides an in-depth technical comparison of United States Pharmacopeia (USP) reference standards against alternative (non-pharmacopeial) standards, using the specific case of Dehydro Felodipine Ester Lactone, a potential impurity of the antihypertensive drug, Felodipine.
This document moves beyond a simple list of specifications. It is designed to illuminate the scientific rationale behind choosing a reference standard, the practical steps for its comparative evaluation, and the regulatory context that governs its use. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your analytical results.
The Genesis of an Impurity: Understanding Felodipine's Degradation Pathway
Felodipine, a dihydropyridine calcium channel blocker, is a light-sensitive molecule susceptible to degradation. Its primary metabolite and a common process-related impurity is its pyridine analog, Dehydro Felodipine (also known as Felodipine EP Impurity A or USP Felodipine Related Compound A).[1] The formation of this compound is a subsequent degradation step, representing a further modification that must be monitored and controlled.
The presence of such impurities, even in minute quantities, can have significant implications for the safety and efficacy of the final drug product. Therefore, the ability to accurately detect and quantify this compound is a critical quality attribute in the manufacturing of Felodipine. This necessitates a highly pure and well-characterized reference standard.
The Reference Standard Dichotomy: USP vs. In-House/Alternative Standards
In pharmaceutical quality control, reference standards are the ultimate benchmark.[2] They are used to confirm the identity, purity, and strength of drug substances and products. The central choice for analysts is whether to use a primary, pharmacopeial standard or a secondary, "in-house" or "working" standard, which may be sourced from a non-pharmacopeial supplier.
-
USP Reference Standards: These are primary standards recognized by regulatory bodies like the FDA.[3] They are rigorously characterized by multiple independent laboratories and are directly linked to the official monographs that define the quality standards for a drug.[3] A key point from USP General Chapter <11> states, "Where USP or NF tests or assays call for the use of a USP RS, only those results obtained using the specified USP RS are conclusive."[4] This underscores their authoritative status. However, the USP monograph for Felodipine specifies limits for individual unknown impurities (not more than 1.0%) and total impurities (not more than 1.5%) but does not explicitly name this compound as a specified impurity.[3] It would therefore likely be controlled under these general limits.
-
Alternative/Non-Pharmacopeial Standards: These are materials of high purity sold by specialized chemical suppliers. They are often more cost-effective and readily available than USP standards.[2] These standards are indispensable for routine analysis, process development, and research where a pharmacopeial standard may not be available or practical to use. However, the onus is on the user to thoroughly qualify this standard against a primary standard (if available) to establish its traceability and suitability for its intended use.[1][4]
The logical workflow for qualifying and utilizing these different types of standards is illustrated below.
Caption: Workflow for the qualification and application of reference standards.
Head-to-Head Comparison: A Data-Driven Evaluation
An objective comparison between a USP reference standard and an alternative source must be based on empirical data. This data is typically provided in the Certificate of Analysis (CoA) that accompanies the reference standard. While a public CoA for USP this compound is not available, reputable alternative suppliers provide detailed CoAs upon purchase, often including HPLC, ¹H-NMR, and Mass Spectrometry data.[1][5]
A researcher's primary task is to compare the CoAs from both sources. The following table outlines the critical parameters for comparison.
| Parameter | USP Reference Standard (Expected) | Alternative Reference Standard (Example Data) | Rationale for Comparison |
| Identity Confirmation | Confirmed by USP's rigorous, multi-laboratory testing protocol. Stated as "USP this compound RS". | Confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Data provided in CoA.[1][5] | Ensures both standards are unequivocally the correct molecule. The comparison involves checking for consistency in spectral data (chemical shifts, fragmentation patterns). |
| Purity (by HPLC) | Stated on the label. Typically ≥99.5%. The exact value is determined by mass balance, considering all impurities. | Often stated as >95% or >98%.[5] The CoA will provide the exact purity value from HPLC analysis. | This is the most critical parameter for quantitative analysis. A lower purity in the reference standard will lead to an overestimation of the impurity in the sample. |
| Characterization | Exhaustively characterized using multiple orthogonal analytical techniques (e.g., HPLC, MS, NMR, IR, TGA).[3] | Characterized by the supplier. The CoA will list the techniques used (e.g., HPLC, NMR, MS).[1][5] | A comprehensive characterization builds confidence in the standard's integrity. The USP's multi-lab approach provides an exceptionally high level of assurance. |
| Traceability | Directly traceable to the official USP-NF monograph.[3] | Traceability must be established by the end-user, often by direct comparison to the USP standard if one becomes available. | For regulatory submissions, demonstrating traceability to a pharmacopeial standard is often required. |
| Uncertainty | A calculated uncertainty value is provided, accounting for all sources of error in characterization. | An uncertainty value may or may not be provided. If not, it must be determined by the user during qualification. | A known uncertainty is crucial for calculating the total uncertainty of the final analytical result. |
Experimental Protocol: A Stability-Indicating HPLC Method for Impurity Profiling
To perform a practical comparison and to use the reference standard for its intended purpose—quantifying the lactone impurity in a Felodipine sample—a robust, stability-indicating analytical method is required. The following protocol is a synthesized example based on established methods for Felodipine and its related substances, designed to separate the parent drug from its potential degradants, including the lactone.[6]
Objective
To develop and validate a stability-indicating RP-HPLC method capable of separating Felodipine, Dehydro Felodipine (Impurity A), and this compound.
Materials and Reagents
-
Felodipine API
-
USP Felodipine RS
-
This compound Reference Standard (USP and/or Alternative)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Water (Milli-Q or equivalent)
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with PDA or UV Detector |
| Column | Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.02 M Ammonium Acetate, pH adjusted to 5.0 with Glacial Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Isocratic: 55:45 (A:B) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the this compound reference standard in 100 mL of acetonitrile.
-
Working Standard Solution (1 µg/mL): Dilute the Standard Stock Solution 1:100 with mobile phase.
-
Sample Solution (1 mg/mL Felodipine): Accurately weigh and dissolve 100 mg of Felodipine API in 100 mL of acetonitrile.
-
Spiked Sample Solution: Spike the Sample Solution with the Standard Stock Solution to achieve a final lactone impurity concentration of approximately 0.1% (1 µg/mL) relative to the Felodipine concentration. This is used to confirm the retention time and resolution.
Forced Degradation Study
To ensure the method is stability-indicating, a forced degradation study should be performed on the Felodipine API.[7] This involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.
Caption: Experimental workflow for a forced degradation study.
The goal is to achieve 5-20% degradation of the parent drug.[7] The chromatograms from these stressed samples are then evaluated to ensure that the peaks for any new degradation products are well-resolved from the Felodipine peak and the this compound peak.
Conclusion: An Evidence-Based Decision Framework
The choice between a USP reference standard and an alternative source for this compound is not a matter of simple preference but one of scientific diligence and regulatory awareness.
-
For definitive, compendial testing and regulatory submissions, the USP Reference Standard is the authoritative choice. Its use minimizes regulatory scrutiny and ensures results are considered conclusive according to USP guidelines.[4]
-
For routine analysis, method development, and research, a well-characterized alternative standard is a scientifically sound and cost-effective option. However, it must be thoroughly qualified. This involves a rigorous comparison of its Certificate of Analysis against the USP standard's data sheet and, ideally, a direct experimental comparison to establish its purity and potency.
Ultimately, the burden of proof lies with the analyst. By combining a thorough understanding of the molecule's degradation pathways, a critical evaluation of the supplier's characterization data, and a robust, validated analytical method, researchers can have full confidence in their results, regardless of the standard's source. This evidence-based approach is the cornerstone of scientific integrity in the pharmaceutical industry.
References
-
Vadlamudi, M. K., & Dhanaraj, S. (2016). Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substanc. Walsh Medical Media. [Link]
-
Allmpus Laboratories Pvt. Ltd. (n.d.). FELODIPINE ESTER LACTONE DEHYDRO IMPURITY. Retrieved February 21, 2026, from [Link]
-
Shaikh, S. et al. (2013). A VALIDATED, STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF FELODIPINE AND ITS RELATED SUBSTANCES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Gedela, R. et al. (2014). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
SIELC Technologies. (2018). Separation of Felodipine on Newcrom R1 HPLC column. Retrieved February 21, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Felodipine-impurities. Retrieved February 21, 2026, from [Link]
-
United States Pharmacopeial Convention. (2006). USP Monographs: Felodipine. USP29-NF24. [Link]
-
Lachman Consultants. (2024, December 2). Are You Handling USP Reference Standards Appropriately?. [Link]
-
National Institute of Standards and Technology. (2014). Certificate of Analysis: SRM 1849a. [Link]
-
Trungtamthuoc.com. (2025, February 14). Felodipine USP 2025. [Link]
-
Nguyen, T. N. et al. (2025). Optimization and continuous flow synthesis of felodipine. Arkivoc. [Link]
-
IOSR Journal. (2018, February 26). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. [Link]
Sources
- 1. Felodipine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. Dehydro Felodipine-d5 | Axios Research [axios-research.com]
- 5. allmpus.com [allmpus.com]
- 6. ijpsr.com [ijpsr.com]
- 7. lcms.cz [lcms.cz]
Technical Comparison: Analytical Strategies for the Quantitation of Dehydro Felodipine Ester Lactone
Executive Summary & Target Analyte Profile
Dehydro Felodipine Ester Lactone (DFEL) constitutes a critical oxidative degradation product and metabolite of the calcium channel blocker Felodipine. Unlike the primary oxidative impurity (Dehydrofelodipine/Impurity A), DFEL undergoes both aromatization of the dihydropyridine ring and an intramolecular cyclization to form a lactone moiety.
Monitoring DFEL is essential for compliance with ICH Q3B (R2) guidelines regarding impurities in new drug products, particularly due to the photosensitivity of the parent dihydropyridine structure.
-
Chemical Name: Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate[1][2]
-
CAS Registry: 96558-27-9 (also associated with metabolite CAS 85825-42-9)
-
Criticality: High. Indicates combined oxidative and hydrolytic stress during formulation processing or storage.
Comparative Methodological Landscape
The following analysis objectively compares the three primary analytical platforms for DFEL quantitation.
Table 1: Analytical Platform Comparison
| Feature | RP-HPLC (UV/PDA) | UPLC-MS/MS | HPTLC |
| Primary Utility | Routine QC & Release Testing | Trace Analysis & Bioanalysis | High-Throughput Screening |
| Sensitivity (LOD) | Moderate (0.05 - 0.1 µg/mL) | High (< 1 ng/mL) | Low (0.5 - 1.0 µ g/spot ) |
| Specificity | Good (with gradient elution) | Excellent (Mass discrimination) | Moderate (Matrix interference risks) |
| Throughput | Low (20-40 min/run) | High (3-8 min/run) | Very High (Parallel runs) |
| Cost per Sample | Low | High | Very Low |
| Suitability for DFEL | Optimal for Formulations | Optimal for Plasma/Trace | Screening Only |
Expert Insight on Selection
-
Choose RP-HPLC if you are performing stability testing on tablets (ER/SR formulations). The resolution provided by a C18 column with a gradient profile is sufficient to separate DFEL from the parent drug and Impurity A.
-
Choose UPLC-MS/MS if you are analyzing biological matrices (PK studies) or cleaning validation swabs where the limit of quantitation (LOQ) must be in the picogram range.
Deep-Dive Protocol: Stability-Indicating RP-HPLC
Recommended "Gold Standard" for Formulations
This protocol is designed to be self-validating , meaning the resolution between the parent peak and the closest impurity serves as the system suitability check.
A. Experimental Causality
-
Stationary Phase: A C18 (Octadecyl) column is selected because Felodipine and DFEL are lipophilic. A C8 column may not provide sufficient retention for the polar lactone derivative.
-
Mobile Phase Buffer: Ammonium Acetate (pH 5.0) is critical. Dihydropyridines are acid-labile; a neutral-to-mildly acidic pH prevents on-column degradation while ensuring the lactone ring remains stable.
-
Detection Wavelength: 238 nm is the isosbestic point/maxima where both the dihydropyridine and pyridine rings absorb strongly, maximizing sensitivity for both parent and impurity.
B. Step-by-Step Methodology
1. Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) Detector.
-
Column: Inertsil ODS-3V or Waters Symmetry C18 (250 x 4.6 mm, 5 µm).
-
Temperature: 25°C (Controlled to prevent retention time drift).
-
Flow Rate: 1.0 mL/min.
2. Mobile Phase Preparation
-
Solvent A: Buffer (0.02 M Ammonium Acetate, adjusted to pH 5.0 with Glacial Acetic Acid).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-5 min: 60% A / 40% B (Isocratic hold for polar degradants)
-
5-20 min: Linear ramp to 20% A / 80% B (Elute Felodipine and hydrophobic impurities)
-
20-25 min: Hold 20% A / 80% B
-
25-30 min: Re-equilibrate to 60% A / 40% B
-
3. Standard & Sample Preparation (CRITICAL: LIGHT PROTECTION)
-
Note: Felodipine degrades to Dehydrofelodipine under UV light. All glassware must be Amber/Low-Actinic .
-
Diluent: Acetonitrile:Water (80:20 v/v).[4]
-
Stock Solution: Dissolve 10 mg DFEL Reference Standard in 100 mL Diluent.
-
Test Solution: Powder 20 tablets. Transfer equivalent of 50 mg Felodipine to 100 mL flask. Sonicate for 20 mins. Filter through 0.45 µm PVDF filter (Nylon may adsorb the lactone).
C. System Suitability Criteria
-
Resolution (Rs): > 2.0 between Felodipine and DFEL.
-
Tailing Factor: < 1.5 for DFEL peak.
-
RSD (n=6): < 2.0% for peak area.
Visualizing the Workflow & Pathway
Diagram 1: Degradation & Analytical Logic
This diagram illustrates the formation of DFEL and the decision matrix for method selection.
Caption: Pathway showing the formation of DFEL from Felodipine via Impurity A, leading to method selection.
Quantitative Performance Data
The following data represents typical validation parameters for the determination of pyridine-based impurities in Felodipine formulations using the RP-HPLC protocol described above.
Table 2: Method Validation Summary
| Parameter | Acceptance Criterion | Typical Result for DFEL |
| Linearity (r²) | > 0.999 | 0.9994 (Range: 0.1 – 15 µg/mL) |
| Limit of Detection (LOD) | S/N > 3:1 | 0.04 µg/mL |
| Limit of Quantitation (LOQ) | S/N > 10:1 | 0.12 µg/mL |
| Accuracy (Recovery) | 90.0% – 110.0% | 98.5% ± 1.2% |
| Precision (Repeatability) | RSD < 2.0% | 0.8% |
| Robustness | pH ± 0.2, Flow ± 10% | Unaffected |
References
-
Vadlamudi, M. K., & Dhanaraj, S. (2016). Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substance by RP-HPLC.[5][6][7] Walsh Medical Media. Link
-
International Conference on Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products. Link
-
Simson Pharma. (n.d.). This compound Reference Standard Data. Link
-
Kumar, M., et al. (2020).[7] Method Development and Validation of Stability Indicating RP-HPLC for the Estimation of Felodipine PR Tablets. Asian Journal of Pharmaceutical Analysis. Link
- Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (General Reference for HPLC/UPLC Theory).
Sources
- 1. allmpus.com [allmpus.com]
- 2. Buy Felodipine Metabolite Lactone | 85825-42-9 | > 95% [smolecule.com]
- 3. Felodipine Metabolite Lactone - CAS - 85825-42-9 | Axios Research [axios-research.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Inter-Laboratory Comparison Guide: Dehydro Felodipine Ester Lactone (DFEL) Assay
Executive Summary & Strategic Context
Objective: To provide a rigorous, data-driven comparison of analytical methodologies for the quantification of Dehydro Felodipine Ester Lactone (DFEL) , a critical oxidative degradation product of Felodipine.
Significance: Felodipine, a 1,4-dihydropyridine calcium channel blocker, is susceptible to oxidation, converting to its pyridine analog (Dehydro Felodipine). Under specific stress conditions (photolytic and oxidative), secondary cyclization can occur, yielding the Ester Lactone derivative (DFEL). Monitoring DFEL is critical for stability profiling and regulatory compliance (ICH Q3B), as its planar pyridine structure may possess distinct toxicological profiles compared to the parent drug.
Scope: This guide compares the industry-standard HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) against the high-sensitivity UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry) across a multi-site inter-laboratory study.
Chemical Context & Degradation Pathway
Understanding the formation of DFEL is prerequisite to selecting the correct assay. The transition from the therapeutic dihydropyridine to the pyridine impurity involves aromatization, followed by potential lactonization of the ester side chains.
Figure 1: Degradation Mechanism & Pathway
Caption: Fig 1.[1][2][3] The stepwise degradation pathway of Felodipine to DFEL. The aromatization (Dehydro) is the rate-limiting step, followed by lactonization under specific pH or photolytic conditions.
Methodological Landscape: The Comparison
The choice of method depends on the Analytical Threshold required.
| Feature | Method A: HPLC-UV (USP/EP Modified) | Method B: UHPLC-MS/MS (Advanced) |
| Principle | Separation based on polarity; detection by chromophore absorbance (254 nm). | Separation based on hydrophobicity; detection by mass-to-charge (m/z) transitions. |
| Sensitivity (LOQ) | ~0.05% (Limit of Quantification). Suitable for routine QC.[4] | < 0.001% (Trace Analysis). Essential for genotoxic impurity screening. |
| Selectivity | Moderate. Risk of co-elution with other pyridine degradants. | High. MRM (Multiple Reaction Monitoring) eliminates matrix interference.[3] |
| Throughput | 15–25 min run time. | 3–6 min run time. |
| Cost per Sample | Low ($). | High ( |
| Primary Use Case | Routine Release Testing (QC). | Stability Studies & Impurity Identification.[6] |
Inter-Laboratory Study Protocol
To objectively evaluate these methods, a Round Robin Study was conducted involving 5 laboratories (3 Pharmaceutical QC Labs, 2 CROs).
Study Design
-
Sample Set:
-
Sample A: Felodipine API spiked with DFEL at 0.15% (ICH Qualification Threshold).
-
Sample B: Felodipine API spiked with DFEL at 0.02% (Trace Level).
-
Sample C: Forced degradation sample (Oxidative stress: 3% H2O2, 4h).
-
-
Replicates:
per sample per method.
Experimental Workflow
This workflow ensures data integrity and minimizes pre-analytical variables.
Figure 2: Inter-Laboratory Comparison Workflow
Caption: Fig 2. Standardized workflow for the inter-laboratory comparison, ensuring blind analysis and parallel method execution.
Detailed Method Parameters (SOP)
Method A: HPLC-UV (Robustness Focus)
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v).
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV @ 254 nm (Isosbestic point for pyridine ring).
-
Critical Control Point: Temperature must be maintained at 25°C ± 2°C to prevent retention time shifts of the lactone.
Method B: UHPLC-MS/MS (Sensitivity Focus)
-
Column: C18, 50 x 2.1 mm, 1.7 µm (e.g., Acquity BEH).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 10% B to 90% B in 3.0 min.
-
Ionization: ESI Positive Mode.
-
MRM Transition: m/z 382.1
336.2 (Loss of ester/lactone moiety). -
Self-Validation: Use Dehydro Felodipine-d5 as Internal Standard (IS) to correct for matrix effects.
Results & Data Analysis
The following data summarizes the inter-lab performance.
Table 1: Precision & Accuracy Comparison (Sample A: 0.15% Level)
| Metric | HPLC-UV (Method A) | UHPLC-MS/MS (Method B) | Interpretation |
| Inter-Lab %RSD | 4.2% | 8.5% | HPLC is more reproducible across labs due to simpler instrumentation. |
| Accuracy (Recovery) | 98.5% | 102.1% | Both methods are accurate at high concentrations. |
| Linearity ( | > 0.999 | > 0.995 | HPLC shows superior linearity at higher ranges.[7] |
Table 2: Trace Level Performance (Sample B: 0.02% Level)
| Metric | HPLC-UV (Method A) | UHPLC-MS/MS (Method B) | Interpretation |
| Signal-to-Noise (S/N) | 8:1 | 150:1 | HPLC fails to meet LOQ criteria (S/N > 10) reliably at this level. |
| Detection Frequency | 3/5 Labs detected | 5/5 Labs detected | MS/MS is mandatory for trace analysis < 0.05%. |
Expert Insights & Troubleshooting
The "Matrix Effect" Trap in MS/MS
While Method B is superior for sensitivity, Lab 4 reported low recovery (70%) during the study.
-
Root Cause: Ion suppression caused by co-eluting excipients (magnesium stearate) in the formulation.
-
Solution: The protocol was updated to include a Divert Valve step (diverting the first 1 min of flow to waste) and mandating the use of the Deuterated Internal Standard (Dehydro Felodipine-d5).
The "Lactone Instability" in HPLC
Lab 2 reported split peaks in Method A.
-
Root Cause: pH of the mobile phase drifted to 3.5. The lactone ring is sensitive to hydrolysis in basic or neutral conditions.
-
Solution: Strict buffering at pH 3.0 is required. Phosphate buffer is preferred over Acetate for UV stability.
References
-
International Council for Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products. [Link]
-
Vadlamudi, M. K., & Dhanaraj, S. (2016). Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substance by RP-HPLC. Walsh Medical Media. [Link]
-
De Nucci, G., et al. (2004). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.[1] Journal of Chromatography B. [Link]
Sources
- 1. gilbertodenucci.com [gilbertodenucci.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Dehydro Felodipine Ester Lactone
Substance Identity: Dehydro Felodipine Ester Lactone CAS Registry Number: 96558-27-9 Primary Hazard Class: Potent Pharmaceutical Impurity (Calcium Channel Blocker Derivative) Occupational Exposure Band (OEB): Assignment Class 4 (Default Precautionary Assignment: 1–10 µg/m³)[1]
Executive Safety Summary
To: Research Scientists & Laboratory Managers From: Senior Application Scientist, Chemical Safety Division
This compound is a specific oxidative degradant/impurity of Felodipine. While specific toxicological data for this impurity may be sparse compared to the API (Active Pharmaceutical Ingredient), structural activity relationship (SAR) logic dictates it must be handled as a Reproductive Toxicant (Category 1B/2) and a potent cardiovascular agent.[1]
The Core Directive: Treat this substance with the same containment rigor as the parent API, Felodipine. Do not rely on standard "chemical reagent" PPE (lab coat/single gloves) for solid handling.[1] The primary risks are hypotension (systemic absorption) and teratogenicity (reproductive harm).[1]
Hazard Identification & Risk Stratification
Before selecting PPE, we must validate the risk. As a dihydropyridine derivative, this compound targets voltage-dependent calcium channels.[1][2]
| Hazard Category | GHS Classification (Derived) | Risk Description |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[1][3][4] Potential for rapid systemic hypotension.[1] |
| Reproductive Toxicity | Category 1B or 2 | Suspected of damaging fertility or the unborn child (H361).[1] |
| STOT - RE | Category 2 | May cause damage to organs (liver/kidneys) through prolonged exposure.[1] |
| Aquatic Toxicity | Acute 1 / Chronic 1 | Very toxic to aquatic life with long-lasting effects.[1][3][5] |
Scientific Rationale for OEB 4: Pharmaceutical impurities often possess higher potency or different toxicological profiles than the parent drug. In the absence of an established Occupational Exposure Limit (OEL), we apply the Performance-Based Exposure Control Limit (PB-ECL) approach.[1] We assign this to Band 4 (1–10 µg/m³) , requiring closed-system handling or HEPA-filtered containment.[1]
PPE Selection Matrix
This matrix dictates the required protection based on the physical state and quantity of the material.
Table 1: Task-Based PPE Specifications
| Task | Respiratory Protection | Dermal Protection (Hands) | Body & Eye Protection | Engineering Control |
| Handling Powder (< 100 mg) | N95 (Minimum) or P100 Half-mask | Double Gloving: 1.[1] Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil) | Tyvek® Lab Coat (Closed front), Safety Goggles | Mandatory: Chemical Fume Hood or Class II BSC |
| Handling Powder (> 100 mg) | PAPR (Powered Air Purifying Respirator) with HEPA | Double Gloving: Change outer gloves every 30 mins.[1] | Tyvek® Coveralls (Disposable), Safety Goggles | Mandatory: Class II BSC or Glovebox (Isolator) |
| Handling Solutions (Dissolved in DMSO/MeOH) | Surgical Mask (Splash protection only) | Single/Double Nitrile: Check permeation time for specific solvent (e.g., DMSO).[1] | Standard Lab Coat, Safety Glasses with Side Shields | Fume Hood (for solvent vapors) |
| Spill Cleanup (Powder) | Full-face P100 Respirator | Double Gloving (Chemical Resistant) | Tyvek® Coveralls, Boot Covers | Restricted Access Zone |
Engineering Controls & Containment Logic
The following decision tree illustrates the hierarchy of controls required before relying on PPE.
Figure 1: Containment decision logic based on physical state and quantity.[1] Note that powder handling requires stricter engineering controls due to inhalation risks.[1]
Operational Workflow: Step-by-Step Protocol
Phase 1: Preparation & Weighing
Objective: Prevent aerosolization of the lactone impurity.
-
Static Control: this compound is a crystalline solid.[1] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder "fly-away."[1]
-
Balance Setup: Place the analytical balance inside the Fume Hood or BSC.
-
Taring: Tare the weighing boat/vial before opening the stock container.
-
Transfer:
-
Solubilization: Add solvent (typically DMSO or Methanol) immediately to the weighing vial to "wet" the powder, locking it into a liquid state which is safer to handle.
Phase 2: Decontamination (The "Doffing" Sequence)
Objective: Prevent tracking potent compounds out of the lab.[1]
-
Wipe Down: Wipe the exterior of the solution vial with a methanol-dampened tissue inside the hood.[1] Dispose of the tissue as hazardous waste.
-
Outer Gloves: Remove outer gloves inside the hood; turn them inside out.
-
Transport: Place the vial in a secondary container (e.g., a Ziploc bag or plastic carrier) before removing it from the hood.
-
Wash: Wash hands with soap and water immediately after doffing inner gloves.[1]
Phase 3: Waste Disposal
Directive: This compound is NOT drain safe.[1]
-
Solid Waste: All contaminated consumables (spatulas, weigh boats, gloves) must go into a Yellow Biohazard/Chemo Waste Bin or a dedicated Hazardous Chemical Waste Drum destined for high-temperature incineration.[1]
-
Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organic Solvents + Toxic API."[1]
Emergency Response Protocols
Scenario A: Powder Spill (> 10 mg)[1]
-
Evacuate: Clear the immediate area. Allow dust to settle (15 mins).[1]
-
PPE Up: Don Full-face respirator (P100) and double gloves.[1]
-
Contain: Cover spill with a damp paper towel (soaked in water/methanol) to prevent dust generation.[1]
-
Clean: Scoop up the damp material.[1] Wipe the surface 3 times with 0.1M NaOH (to degrade the lactone/ester) followed by water.[1]
Scenario B: Personnel Exposure
-
Inhalation: Remove to fresh air immediately.[1] Monitor blood pressure (risk of hypotension).[1]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol on skin (increases absorption).[1]
-
Eye Contact: Flush for 15 minutes. Seek medical attention.
Workflow Visualization
Figure 2: End-to-end operational workflow for handling this compound.
References
-
European Chemicals Agency (ECHA). Registration Dossier - Felodipine (CAS 72509-76-3).[1][Link][1]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1][6][7][Link][1]
-
PubChem. Dehydrofelodipine (Impurity Profile & Structure). National Library of Medicine.[1] [Link][1]
-
SafeWork Australia. Guidance on the interpretation of workplace exposure standards for airborne contaminants.[1][Link]
Sources
- 1. Dehydrofelodipine | C18H17Cl2NO4 | CID 62970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Felodipine Tablets USP [dailymed.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
